

# Rucaparib phosphate plasma protein binding effects

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Rucaparib Phosphate

CAS No.: 459868-92-9

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## Quantitative Pharmacokinetic Profile of Rucaparib

The table below summarizes the key quantitative data for Rucaparib, including its plasma protein binding characteristics [1] [2].

Parameter	Value	Details/Conditions
Plasma Protein Binding	70%	Bound to human plasma proteins <i>in vitro</i> [1].
Apparent Volume of Distribution (Vd)	2300 L	Mean value (Coefficient of Variation 21%) [1].
Blood-to-Plasma Ratio	1.8	Indicates preferential distribution to red blood cells [1].
Absolute Bioavailability	36%	Range: 30% to 45% [1].
Median Tmax at Steady State	1.9 hours	Range: 0 to 5.98 hours at 600 mg twice-daily dose [1].
Terminal Elimination Half-Life	26 hours	Mean value (Coefficient of Variation 39%) [1].

Parameter	Value	Details/Conditions
Apparent Clearance (CL)	44.2 L/h	Mean value at steady state (Coefficient of Variation 45%) [1].

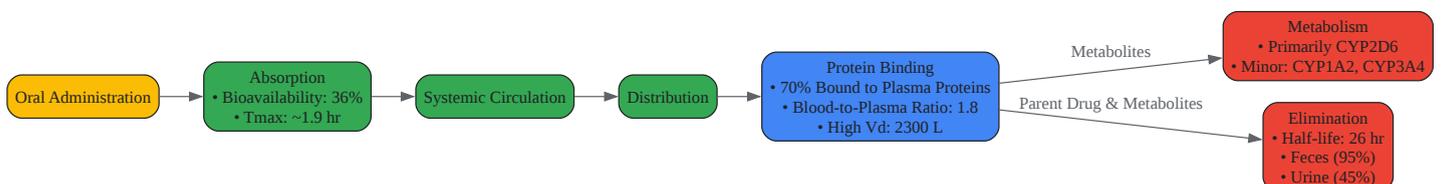
## Experimental Context and Methodologies

While detailed step-by-step protocols are not provided in the search results, the available data offers insights into the experimental basis and broader pharmacological context.

- **Basis for Protein Binding Data:** The value of 70% plasma protein binding was determined *in vitro* [1]. This type of experiment is typically conducted by incubating the drug with human plasma or solutions of purified proteins like albumin, followed by a separation technique (e.g., equilibrium dialysis or ultracentrifugation) and quantification of the free and bound drug fractions [3].
- **Role in Overall ADME Profile:** The relatively high volume of distribution (2300 L) suggests that Rucaparib distributes extensively into tissues beyond the bloodstream. The fact that it is 70% protein bound means a significant portion remains in the circulation, but the high Vd indicates strong tissue binding [1] [2]. The blood-to-plasma ratio greater than 1 shows a specific affinity for red blood cells, which is a relevant consideration for bioanalytical methods during *in vivo* studies [1].

## Rucaparib's Journey in the Body

The following diagram illustrates the key processes of Absorption, Distribution, Metabolism, and Excretion (ADME) for Rucaparib, showing where plasma protein binding fits into the overall picture.



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## Frequently Asked Questions

- **Does Rucaparib's plasma protein binding suggest a risk of drug interactions?** While Rucaparib is 70% bound to plasma proteins, the available drug interaction data suggests it has a **manageable clinical profile as a perpetrator of interactions** [2]. It weakly inhibits several CYP enzymes (CYP3A, CYP2C9, CYP2C19) and moderately inhibits CYP1A2, but no clinically meaningful drug interactions have been observed that would require preemptive dose adjustment [2].
- **What is the clinical significance of Rucaparib's blood-to-plasma ratio?** A ratio of 1.8 indicates that Rucaparib preferentially distributes into red blood cells [1]. This is a critical parameter for bioanalytical scientists, as it determines whether drug concentration measurements should be performed on whole blood or plasma to ensure accurate pharmacokinetic and toxicokinetic data.
- **Do body weight, age, or organ function affect Rucaparib's distribution?** A population pharmacokinetic analysis found that **body weight, body mass index, age, race, and sex** have no clinically significant effects on the pharmacokinetics of Rucaparib [2]. Furthermore, no starting dose adjustments are necessary for patients with mild-to-moderate hepatic or renal impairment [2].

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## References

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

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